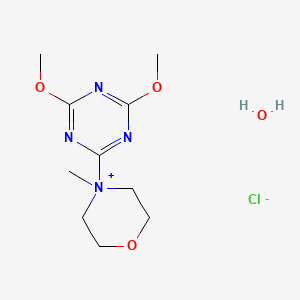
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
Vue d'ensemble
Description
“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate” is a chemical compound with the molecular formula C9H14N4O3 . It is also known by its synonyms such as 241483-00-1, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, and 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- .
Molecular Structure Analysis
The molecular weight of this compound is 226.23 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H14N4O3/c1-14-8-10-7 (11-9 (12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 . The exact mass and monoisotopic mass of the molecule are 226.10659032 g/mol .Chemical Reactions Analysis
This compound has been reported to be an efficient condensing agent leading to the formation of amides and esters . It has also been used in the reaction of d-glucosamine (GlcN) to prepare a novel sugar adduct, 4,6-dimethoxy-1,3,5-triazin-2-yl β-d-glucosaminide (GlcN-β-DMT) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 69.6 Ų and a complexity of 201 . It has no hydrogen bond donors and seven hydrogen bond acceptors . The compound has three rotatable bonds .Applications De Recherche Scientifique
Synthesis and Characterization
DMTMM is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine in THF (tetrahydrofuran) and is characterized for its efficiency in synthesizing amides. The condensation of carboxylic acids and amines using DMTMM proceeds effectively, yielding corresponding amides in good yield (Kunishima et al., 1999).
Efficient Condensing Agent for Amides and Esters
DMTMM also facilitates the formation of esters by esterification of carboxylic acids in various alcohols, offering a practical method for the synthesis of amides and esters (Kunishima et al., 1999).
Green Chemistry Approach
A green chemistry approach has been developed using DMTMM for recycling and recovery of co-products. This approach involves the treatment of HO-DMT (a co-product) with POCl3 to regenerate DMTMM, thereby reducing waste and enhancing sustainability (Kunishima et al., 2002).
Activation of Carboxyl Polysaccharides
DMTMM is used in the efficient activation of carboxyl groups in polysaccharides, aiding in the preparation of glucans with different linker lengths, essential for diverse applications (Farkaš & Bystrický, 2007).
Synthesis of 2-Oxazolines and Peptidomimetics
In the preparation of 2-oxazolines and sterically-hindered peptidomimetics, DMTMM is proven to be a versatile coupling reagent, showing superiority in controlling racemization and N-arylation (Hioki et al., 2008); (Shieh et al., 2008).
Enhancing Hyaluronan Pseudoplasticity
DMTMM is employed to enhance the pseudoplasticity of hyaluronan, a significant property for applications in drug delivery and regenerative medicine (Petta et al., 2016).
Synthesis of Weinreb Amides
The synthesis of Weinreb amides from carboxylic acids using DMTMM has been successful, highlighting its versatility in organic synthesis (Hioki et al., 2004).
Improved Synthesis Process
An improved process for synthesizing DMTMM-based coupling reagents has been developed, avoiding the use of expensive or unusual reagents, thus making the process more economically viable (Raw, 2009).
N-Triazinylammonium Tetrafluoroborates
The development of triazine-based coupling reagents (TBCRs) using DMTMM chloride represents a new generation of efficient coupling reagents useful in peptide synthesis, demonstrating high efficiency and versatility (Kaminski et al., 2005).
Chemo-Enzymatic Synthesis Applications
DMTMM is used in chemo-enzymatic synthesis pathways for creating clickable xylo-oligosaccharide monomers, further emphasizing its utility in biochemical applications (MacCormick et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUXEDAPIKMDE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)
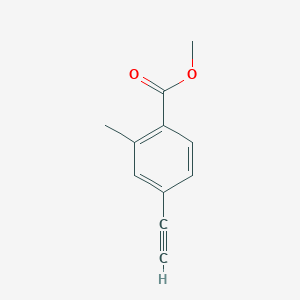
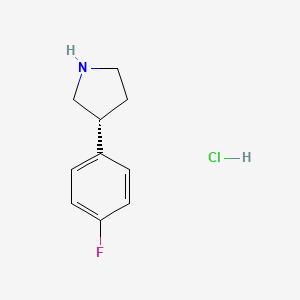
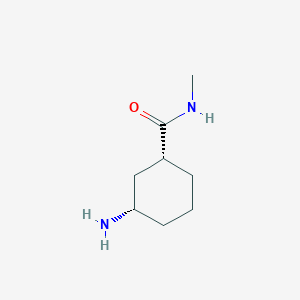

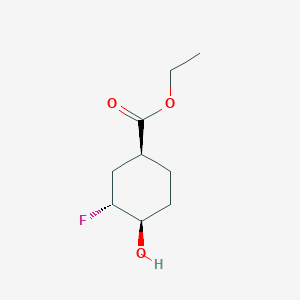
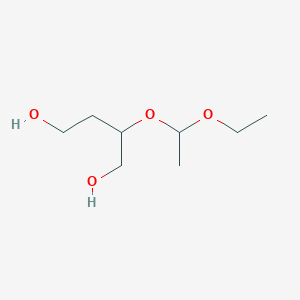
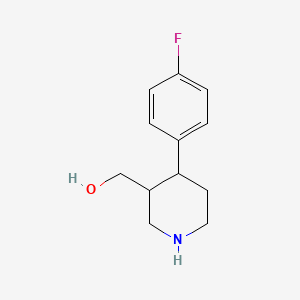
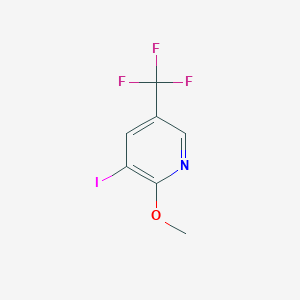


![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)

![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)